[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine [(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774868
InChI: InChI=1S/C8H16F2N2O2S/c1-11-6-7-2-4-12(5-3-7)15(13,14)8(9)10/h7-8,11H,2-6H2,1H3
SMILES:
Molecular Formula: C8H16F2N2O2S
Molecular Weight: 242.29 g/mol

[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine

CAS No.:

Cat. No.: VC17774868

Molecular Formula: C8H16F2N2O2S

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine -

Specification

Molecular Formula C8H16F2N2O2S
Molecular Weight 242.29 g/mol
IUPAC Name 1-[1-(difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine
Standard InChI InChI=1S/C8H16F2N2O2S/c1-11-6-7-2-4-12(5-3-7)15(13,14)8(9)10/h7-8,11H,2-6H2,1H3
Standard InChI Key CQFNDYHTWRVZIS-UHFFFAOYSA-N
Canonical SMILES CNCC1CCN(CC1)S(=O)(=O)C(F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a methylamine group and a difluoromethanesulfonyl moiety. The hydrochloride salt form enhances stability and solubility for laboratory handling. Key structural attributes include:

PropertyValue
IUPAC Name1-[1-(Difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine hydrochloride
SMILESCNCC1CCN(CC1)S(=O)(=O)C(F)F.Cl
InChI KeyYKGGCMDPJZOVPU-UHFFFAOYSA-N
Canonical SMILESCNCC1CCN(CC1)S(=O)(=O)C(F)F.Cl
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The difluoromethanesulfonyl group (SO2CF2H\text{SO}_2\text{CF}_2\text{H}) introduces strong electron-withdrawing effects, which may influence the compound’s reactivity in nucleophilic or electrophilic reactions.

Spectral and Computational Data

Nuclear magnetic resonance (NMR) analysis of analogous sulfonamides reveals distinct chemical shifts for the piperidine protons (δ 1.5–3.0 ppm) and sulfonyl groups (δ 3.5–4.0 ppm). Density functional theory (DFT) simulations predict a chair conformation for the piperidine ring, with the sulfonyl group occupying an equatorial position to minimize steric strain.

Synthesis and Isolation

Reaction Pathway

The synthesis involves a multi-step protocol starting from 4-piperidinemethanol:

  • Sulfonylation: Reaction with difluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the sulfonylated intermediate.

  • Methylamination: The alcohol group is converted to a methylamine via a Gabriel synthesis or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Purification and Yield

Chromatographic purification (silica gel, methanol/dichloromethane) typically achieves >95% purity, with a reported yield of 60–70% for the final step.

SupplierCatalog NumberPurityPrice Range
VulcanChemCB79046381>95%$200–$300/g
AccelachemSY163817>90%$180–$280/g

Prices vary based on bulk order volume and purification grade .

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